molecular formula C11H12BF4N3 B8089944 6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

Cat. No.: B8089944
M. Wt: 273.04 g/mol
InChI Key: RINGAEDXSHFZAD-UHFFFAOYSA-M
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Description

6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrrolo-triazole core, making it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent quaternization with tetrafluoroboric acid . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

Scientific Research Applications

6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The compound’s unique structure allows it to bind effectively to these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate exhibits unique properties such as higher stability and enhanced biological activity. Its tetrafluoroborate anion also contributes to its distinct reactivity and solubility characteristics .

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N3.BF3.FH/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;2-1(3)4;/h1-3,5-6,9H,4,7-8H2;;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINGAEDXSHFZAD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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